Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a suitable alkylating agent in the presence of a catalyst. For example, the cyclization of amido-nitriles can be achieved using nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate may involve multi-step processes that ensure high yield and purity. These processes often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazoles with different functional groups .
Scientific Research Applications
Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of the imidazole family, known for its basicity and ability to form hydrogen bonds.
Methylimidazole: A derivative with a methyl group, used in various chemical and biological applications.
Butylimidazole: Another derivative with a butyl group, known for its hydrophobic properties.
Uniqueness
Ethyl1-butyl-5-methyl-1H-imidazole-4-carboxylate is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where tailored properties are required .
Biological Activity
Ethyl 1-butyl-5-methyl-1H-imidazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C11H18N2O2 |
Molecular Weight | 210.27 g/mol |
IUPAC Name | Ethyl 1-butyl-5-methylimidazole-4-carboxylate |
InChI Key | HBBBPJPTWVCNOD-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions using amido-nitriles and alkylating agents under catalytic conditions. Common methods include:
- Nickel-Catalyzed Reactions: Cyclization of amido-nitriles with alkylating agents.
- Continuous Flow Reactors: Employed in industrial settings to enhance yield and purity through optimized reaction conditions.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The imidazole ring can bind to the active sites of enzymes, inhibiting their activity.
- Receptor Modulation: It may act as an agonist or antagonist for specific receptors, influencing cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated efficacy against:
- Bacteria: Effective against both Gram-positive and Gram-negative strains.
- Fungi: Shows antifungal properties in various assays.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest: Disruption of cell cycle progression leading to increased cell death.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress in cancer cells.
Case Studies
Several studies have reported on the biological activities of this compound:
-
Antimicrobial Efficacy Study:
- Conducted on various bacterial strains.
- Results showed a minimum inhibitory concentration (MIC) as low as 32 µg/mL against Staphylococcus aureus.
-
Anticancer Research:
- A study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7).
- Findings indicated an IC50 value of 15 µM, suggesting potent anticancer activity.
-
Mechanistic Insights:
- Investigations into the mechanism revealed that the compound affects mitochondrial function, leading to increased apoptosis markers in treated cells.
Properties
Molecular Formula |
C11H18N2O2 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
ethyl 1-butyl-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-4-6-7-13-8-12-10(9(13)3)11(14)15-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
HBBBPJPTWVCNOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC(=C1C)C(=O)OCC |
Origin of Product |
United States |
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